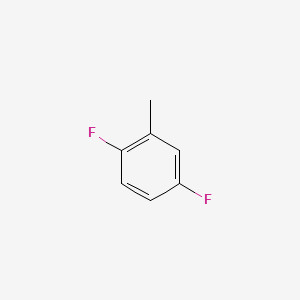

2,5-Difluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25757. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVKDGEALPJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196423 | |

| Record name | 2,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 2,5-Difluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

452-67-5 | |

| Record name | 1,4-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIFLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9PUS3HC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorotoluene (CAS 452-67-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Difluorotoluene (CAS 452-67-5), an important fluorinated aromatic compound. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound as a key building block or intermediate.

Introduction

This compound, with the chemical formula C₇H₆F₂, is a colorless to light yellow liquid at room temperature, characterized by a mild aromatic odor.[1] Its structure consists of a toluene molecule substituted with two fluorine atoms at the 2nd and 5th positions of the aromatic ring. The presence of these electron-withdrawing fluorine atoms significantly influences the compound's physical and chemical properties, including its boiling point, density, and reactivity.[1]

This compound is not naturally occurring and is synthesized for its applications in various industries.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its utility is particularly noted in the development of fluorinated bioisosteres, enzyme inhibitors, advanced polymers, and liquid crystals.[1][2]

Physical and Chemical Properties

The physical properties of this compound have been reported by various sources. The following table summarizes the key quantitative data available for this compound. It is important to note that minor variations in reported values can exist due to differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂ | [1][2] |

| Molecular Weight | 128.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Melting Point | -35 °C | [2][3][5][6][7] |

| Boiling Point | 117 °C (at 775 mmHg) | [2][5][7] |

| Density | 1.13 g/mL | [2] |

| 1.36 g/mL (at 25 °C) | [3][6] | |

| Refractive Index (n20/D) | 1.45 | [2] |

| 1.452 | ||

| 1.453 | [3] | |

| 1.451-1.453 | [5] | |

| 1.457 | [8] | |

| Flash Point | 55 °F (12.8 °C) | |

| 12 °C | [5][7] | |

| Vapor Pressure | 0.343 mmHg (at 25 °C) | [9][10] |

| 21.8 ± 0.2 mmHg (at 25°C) | [8] | |

| Solubility | Practically immiscible in water; moderately soluble in common organic solvents such as ethanol, acetone, and diethyl ether. | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [9][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, the characterization of such a compound would typically follow standard laboratory procedures as outlined by organizations like ASTM International or the OECD Guidelines for the Testing of Chemicals.

A general workflow for the determination of these physical properties is illustrated in the diagram below. This process begins with ensuring the purity of the sample, followed by the application of standard analytical techniques for each physical property, and concludes with data analysis and reporting.

Signaling Pathways and Biological Activity

Current literature and chemical databases do not indicate any known signaling pathways in which this compound is directly involved. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules. The fluorinated toluene scaffold is a valuable component in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [stenutz.eu]

- 4. This compound CAS#: 452-67-5 [amp.chemicalbook.com]

- 5. vvchem.com [vvchem.com]

- 6. This compound | 452-67-5 [sigmaaldrich.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. This compound | CAS#:452-67-5 | Chemsrc [chemsrc.com]

- 9. This compound CAS 452-67-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. This compound | 452-67-5 [chemnet.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluorotoluene from Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for producing 2,5-difluorotoluene, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available raw material, toluene. The synthesis involves a three-step process: dinitration of toluene, reduction of the dinitro intermediate, and a subsequent double Balz-Schiemann reaction to introduce the fluorine atoms.

This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the chemical transformations.

Overall Synthesis Workflow

The transformation of toluene to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound from toluene.

Step 1: Dinitration of Toluene

The initial step involves the nitration of toluene to form a mixture of dinitrotoluene (DNT) isomers. The directing effects of the methyl group on the aromatic ring primarily favor the formation of 2,4- and 2,6-dinitrotoluene. The desired 2,5-dinitrotoluene isomer is formed in smaller quantities. The subsequent separation of these isomers can be challenging; therefore, the isomer mixture is often carried through to the next step, with separation occurring at the diaminotoluene stage.

Experimental Protocol: Dinitration of Toluene

This protocol is adapted from established methods for the dinitration of aromatic compounds.

Materials:

-

Toluene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

In a separate flask, cool the toluene to 0-5 °C.

-

Slowly add the nitrating mixture to the toluene via the dropping funnel, ensuring the reaction temperature does not exceed 30 °C. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the washings are neutral, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of dinitrotoluene isomers.

Quantitative Data: Dinitration of Toluene

| Parameter | Value |

| Reactants | |

| Toluene | 1.0 mol |

| Concentrated Nitric Acid | 2.2 mol |

| Concentrated Sulfuric Acid | 2.5 mol |

| Reaction Conditions | |

| Temperature (Addition) | 0-10 °C |

| Temperature (Reaction) | Room Temperature |

| Reaction Time | 2-3 hours |

| Typical Isomer Ratio | |

| 2,4-Dinitrotoluene | ~75-80% |

| 2,6-Dinitrotoluene | ~15-20% |

| Other Isomers (incl. 2,5) | <5% |

| Overall Yield | 90-95% (of mixed isomers) |

Step 2: Reduction of Dinitrotoluene to Diaminotoluene

The mixture of dinitrotoluene isomers is then reduced to the corresponding diaminotoluene (DAT) isomers. A common and effective method for this transformation is the use of a metal, such as iron, in the presence of an acid. The resulting diaminotoluene isomers can then be separated to isolate the desired 2,5-diaminotoluene.

Experimental Protocol: Reduction of Dinitrotoluene Isomers

This protocol is based on the general procedure for the reduction of aromatic nitro compounds using iron powder.

Materials:

-

Dinitrotoluene isomer mixture

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the dinitrotoluene isomer mixture and ethanol.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add iron powder to the refluxing solution.

-

Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).

-

While still hot, carefully make the reaction mixture basic by adding a concentrated solution of sodium hydroxide.

-

Filter the hot solution through a pad of celite to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings, and remove the ethanol under reduced pressure.

-

The resulting crude mixture of diaminotoluene isomers can be purified by fractional distillation or column chromatography to isolate 2,5-diaminotoluene.[1]

Quantitative Data: Reduction of Dinitrotoluene

| Parameter | Value |

| Reactants | |

| Dinitrotoluene mixture | 1.0 mol |

| Iron Powder | 3.0-4.0 mol |

| Concentrated HCl | Catalytic amount |

| Reaction Conditions | |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 3-4 hours |

| Yield | 80-90% (of mixed isomers) |

Step 3: Double Balz-Schiemann Reaction of 2,5-Diaminotoluene

The final step in the synthesis is the conversion of 2,5-diaminotoluene to this compound. This is achieved through a double Balz-Schiemann reaction, which involves the formation of a bis(diazonium) tetrafluoroborate salt, followed by thermal decomposition to yield the desired difluorinated product.[2]

Experimental Protocol: Double Balz-Schiemann Reaction

This protocol is a generalized procedure for the Balz-Schiemann reaction, adapted for a diamine.

Materials:

-

2,5-Diaminotoluene

-

Fluoroboric Acid (HBF₄, 48% in water)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Diethyl Ether

-

Sand

Procedure:

-

In a beaker, dissolve 2,5-diaminotoluene in fluoroboric acid, cooled in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise with vigorous stirring, maintaining the temperature below 5 °C. This will form the bis(diazonium) tetrafluoroborate salt, which may precipitate.

-

Continue stirring for 30 minutes after the addition is complete.

-

Collect the precipitated bis(diazonium) tetrafluoroborate salt by filtration and wash it with cold water, followed by cold diethyl ether.

-

Thoroughly dry the salt in a vacuum desiccator.

-

For the decomposition, mix the dry salt with sand in a flask and heat it gently. The decomposition is often vigorous and should be performed with caution in a well-ventilated fume hood.

-

The this compound product will distill over and can be collected.

-

The collected product can be further purified by distillation.

Quantitative Data: Double Balz-Schiemann Reaction

| Parameter | Value |

| Reactants | |

| 2,5-Diaminotoluene | 1.0 mol |

| Fluoroboric Acid (48%) | 4.0-5.0 mol |

| Sodium Nitrite | 2.1 mol |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Decomposition | Gentle heating (typically >100 °C) |

| Yield | 40-60% |

Reaction Pathway Diagram

The chemical transformations for the double Balz-Schiemann reaction are outlined in the following diagram.

Caption: Reaction pathway for the double Balz-Schiemann reaction.

References

Regioselective Fluorination of Toluene: A Technical Guide to the Synthesis of 2,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and regioselective multi-step synthesis for 2,5-difluorotoluene, a valuable fluorinated building block in the pharmaceutical and agrochemical industries. Direct fluorination of toluene often leads to a mixture of isomers, making regiocontrol challenging. The presented pathway, utilizing a Balz-Schiemann reaction on a pre-functionalized toluene derivative, ensures the specific introduction of fluorine atoms at the desired 2 and 5 positions of the aromatic ring.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process starting from 2,5-dinitrotoluene. This strategy ensures high regioselectivity, which is difficult to achieve through direct fluorination of toluene. The overall transformation is outlined below:

Caption: Overall synthetic workflow for this compound.

Data Presentation

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 452-67-5 | [1] |

| Molecular Formula | C₇H₆F₂ | [1][2] |

| Molecular Weight | 128.12 g/mol | [1] |

| Boiling Point | 117 °C | [1] |

| Melting Point | -35 °C | [1] |

| Density | 1.13 g/mL | [1] |

| Refractive Index (n20D) | 1.45 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

Summary of a Representative Multi-Step Synthesis

| Step | Starting Material | Product | Reagents | Solvent | Yield |

| 1 | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Iron, Hydrochloric Acid, Ethanol | 50% aq. Ethanol | ~74% |

| 2 | 2,4-Diaminotoluene | 2,4-Difluorotoluene | Hydrochloric Acid, Fluoroboric Acid, Sodium Nitrite | Water | 82.8% |

Note: The yields presented are based on a reported synthesis of the analogous 2,4-difluorotoluene and serve as a representative expectation for the 2,5-isomer.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and provide a comprehensive guide for the synthesis of this compound.

Step 1: Synthesis of 2,5-Diaminotoluene from 2,5-Dinitrotoluene

This procedure is adapted from the well-established method for the reduction of dinitrotoluenes.

Reaction Workflow:

Caption: Workflow for the synthesis of 2,5-diaminotoluene sulfate.

Materials:

-

2,5-Dinitrotoluene

-

Iron powder

-

50% (w/w) Ethyl alcohol

-

Concentrated Hydrochloric acid

-

15% Alcoholic Potassium hydroxide solution

-

6 N Sulfuric acid

-

95% Ethyl alcohol

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dinitrotoluene, iron powder, and 50% aqueous ethyl alcohol.

-

Heat the mixture to boiling on a water bath with stirring.

-

Slowly add a solution of concentrated hydrochloric acid in 50% ethyl alcohol.

-

After the addition is complete, reflux the mixture for two hours.

-

Make the hot mixture just alkaline to litmus paper by adding a 15% alcoholic potassium hydroxide solution.

-

Filter the hot mixture to remove the iron residue. Wash the iron residue with hot 95% ethyl alcohol.

-

To the combined filtrate, add 6 N sulfuric acid to precipitate the 2,5-diaminotoluene sulfate.

-

Cool the mixture and collect the precipitate by suction filtration.

-

Wash the product with 95% ethyl alcohol and dry to a constant weight.

Step 2: Synthesis of this compound via Bis-diazotization and Balz-Schiemann Reaction

This protocol is adapted from a procedure for the synthesis of 2,4-difluorotoluene from 2,4-diaminotoluene.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

-

2,5-Diaminotoluene

-

Concentrated Hydrochloric acid

-

40% Fluoroboric acid

-

Sodium nitrite

-

Ice water

-

Anhydrous ethanol

-

Anhydrous ether

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked flask, place 2,5-diaminotoluene and concentrated hydrochloric acid.

-

Cool the mixture to -5 °C or below in an ice-salt bath with stirring.

-

Add 40% fluoroboric acid to the cooled mixture.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, continue stirring for one hour.

-

Filter the resulting solid precipitate.

-

Wash the solid sequentially with ice water, anhydrous ethanol, and anhydrous ether.

-

Dry the solid in a desiccator.

-

Place the dried diazonium salt in a round-bottom flask and carefully heat it to initiate thermal decomposition.

-

Maintain the temperature until the evolution of smoke ceases.

-

Cool the apparatus and extract the product with ether.

-

Dry the combined ether extracts with anhydrous calcium chloride.

-

Remove the ether by distillation, and then distill the residue to obtain pure this compound.

Conclusion

The multi-step synthesis of this compound via the Balz-Schiemann reaction of 2,5-diaminotoluene offers a reliable and regioselective route to this important fluorinated intermediate. While direct fluorination of toluene is often unselective, this method provides a clear pathway to the desired 2,5-disubstituted product. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the production of this key building block for novel chemical entities.

References

Spectroscopic Data Interpretation for 2,5-Difluorotoluene: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-difluorotoluene, a fluorinated aromatic compound of interest in various fields of chemical research and development. By presenting a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to serve as a valuable resource for the structural elucidation and characterization of this and similar molecules.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.05 - 6.80 | m | 3H, Ar-H | |

| 2.25 | t | J(H,F) = 2.0 | 3H, CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 159.2 (dd, J=243.0, 7.0 Hz) | C-F |

| 157.0 (dd, J=245.0, 7.0 Hz) | C-F |

| 125.0 (dd, J=24.0, 14.0 Hz) | C-CH₃ |

| 117.8 (dd, J=24.0, 7.0 Hz) | Ar-C |

| 116.0 (dd, J=24.0, 7.0 Hz) | Ar-C |

| 114.5 (dd, J=24.0, 14.0 Hz) | Ar-C |

| 14.5 (q, J=4.0 Hz) | CH₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity |

| -119.5 to -121.5 | m |

| -124.0 to -126.0 | m |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1620, 1580, 1500 | Strong | C=C Aromatic Ring Stretch |

| 1280-1100 | Strong | C-F Stretch |

| 880-800 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 100 | [M]⁺ |

| 127 | 20 | [M-H]⁺ |

| 109 | 80 | [M-F]⁺ |

| 108 | 30 | [M-HF]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is obtained on a spectrometer equipped with a fluorine probe, operating at a frequency specific to the ¹⁹F nucleus (e.g., 282 MHz on a 300 MHz instrument). Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile this compound is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data Interpretation

NMR Spectra Interpretation

The NMR spectra provide detailed information about the molecular structure of this compound.

-

¹H NMR: The complex multiplet in the aromatic region (7.05 - 6.80 ppm) is due to the three protons on the benzene ring, which are coupled to each other and to the two fluorine atoms. The triplet observed for the methyl group (CH₃) at 2.25 ppm indicates coupling to the adjacent fluorine atom with a coupling constant of approximately 2.0 Hz.

-

¹³C NMR: The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The two signals at high chemical shifts (159.2 and 157.0 ppm) are characteristic of carbons directly bonded to fluorine, showing large one-bond C-F coupling constants. The other aromatic carbons appear in the typical range of 114-125 ppm, with their chemical shifts and multiplicities influenced by the positions of the fluorine and methyl substituents. The methyl carbon appears at a low chemical shift (14.5 ppm) and shows a small quartet splitting due to coupling with the attached protons.

-

¹⁹F NMR: The ¹⁹F NMR spectrum displays two multiplets, confirming the presence of two chemically non-equivalent fluorine atoms in the molecule. The complex nature of these multiplets arises from coupling to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling).

IR Spectrum Interpretation

The IR spectrum reveals the presence of key functional groups in this compound.[1]

-

The bands in the 3050-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic ring and the methyl group, respectively.

-

The strong absorptions at 1620, 1580, and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

The prominent bands in the 1280-1100 cm⁻¹ region are assigned to the C-F stretching vibrations, a key indicator of the fluorinated nature of the molecule.

-

The strong absorption in the 880-800 cm⁻¹ range is indicative of C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the benzene ring.

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and the fragmentation pattern of this compound under electron ionization.[2][3][4]

-

The molecular ion peak ([M]⁺) is observed at m/z 128, which corresponds to the molecular weight of this compound (C₇H₆F₂).[2] The high relative intensity of this peak is typical for aromatic compounds.

-

The peak at m/z 127 ([M-H]⁺) results from the loss of a hydrogen atom.

-

A significant peak is observed at m/z 109, corresponding to the loss of a fluorine atom ([M-F]⁺). The loss of a halogen is a common fragmentation pathway for halogenated compounds.

-

The peak at m/z 108 suggests the loss of a molecule of hydrogen fluoride ([M-HF]⁺).

-

The presence of a peak at m/z 91 is indicative of the formation of the stable tropylium ion ([C₇H₇]⁺), a common rearrangement product in the mass spectra of toluene derivatives.

-

The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data interpretation and the proposed fragmentation pathway for this compound in mass spectrometry.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, particularly regarding complex coupling patterns in NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be beneficial. The data and interpretations presented herein should serve as a reliable reference for the identification and characterization of this compound in various research and industrial applications.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 2,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,5-difluorotoluene. Due to the limited availability of comprehensive experimental public data, this report utilizes high-quality computational predictions to elucidate the chemical shifts and coupling constants for this compound. This information is crucial for the structural verification, purity assessment, and analysis of reaction kinetics involving this compound in various research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These values were obtained using advanced computational algorithms that simulate the nuclear magnetic environment of the molecule.[1][2][3][4][5][6] It is important to note that while these predictions are highly reliable, experimental verification is recommended for critical applications.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 6.95 | ddd | ³J(H3-H4) = 8.5, ⁴J(H3-F2) = 5.5, ⁴J(H3-H6) = 2.5 |

| H-4 | 7.10 | ddd | ³J(H4-H3) = 8.5, ³J(H4-F5) = 9.0, ⁴J(H4-H6) = 0.5 |

| H-6 | 6.85 | ddd | ³J(H6-F5) = 7.0, ⁴J(H6-H3) = 2.5, ⁴J(H6-H4) = 0.5 |

| CH₃ | 2.25 | t | ⁴J(CH₃-F2) = 2.0 |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -118.5 | m | - |

| F-5 | -120.0 | m | - |

Predicted in CDCl₃ at 376 MHz. Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound, based on standard laboratory practices for small organic molecules.[7][8][9][10][11]

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (final concentration ~0.03% v/v) and trichlorofluoromethane (CFCl₃) or another suitable standard for ¹⁹F NMR.

-

Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Spectrometer Setup and Data Acquisition

General Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Temperature: All experiments should be performed at a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, should be sufficient to cover the aromatic and methyl regions.

-

Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Proton Decoupling: Not applicable for a standard ¹H spectrum.

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments with inverse-gated decoupling for quantitative analysis).

-

Spectral Width: A wide spectral width of at least 200 ppm is recommended for initial experiments to locate the signals, which can then be narrowed. For this compound, a width of ~30 ppm centered around -119 ppm should be adequate.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans may be required depending on the spectrometer and probe sensitivity.

-

Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during the acquisition period to simplify the spectrum by removing ¹H-¹⁹F couplings.

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to both ¹H and ¹⁹F Free Induction Decays (FIDs) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹⁹F spectrum to the CFCl₃ signal at 0.00 ppm.

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and the key through-bond interactions (J-couplings) that give rise to the splitting patterns observed in the NMR spectra.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. PROSPRE [prospre.ca]

- 5. acdlabs.com [acdlabs.com]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. F19 detection [nmr.chem.ucsb.edu]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic and Safety Data of 2,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and safety data for 2,5-Difluorotoluene (CAS No. 452-67-5). The information is intended to support research, development, and safety assessments involving this compound. While extensive safety and physical property data are available, it should be noted that specific experimental thermodynamic data, such as enthalpy of formation and heat capacity, are not readily found in publicly accessible literature.

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid with a distinct aromatic odor.[1] It is a halogenated aromatic hydrocarbon where two fluorine atoms are substituted on the toluene ring at the 2nd and 5th positions.[2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3] Its utility in organic synthesis is significant, particularly in the production of fluorinated compounds which are valued for their enhanced performance characteristics.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂ | [1][4] |

| Molecular Weight | 128.12 g/mol | [1][4] |

| CAS Number | 452-67-5 | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Odor | Mild, aromatic | [2] |

| Boiling Point | 117 °C | [1][5] |

| Melting Point | -35 °C | [1][5] |

| Density | 1.13 g/mL | [1] |

| Refractive Index | n20D 1.45 | [1] |

| Flash Point | 12 °C (53.6 °F) | [5] |

| Solubility | Sparingly soluble in water; moderately soluble in ethanol, acetone, and diethyl ether.[2] | [2] |

Thermodynamic Data

A thorough search of scientific literature and databases, including the NIST WebBook, did not yield experimentally determined thermodynamic data such as enthalpy of formation or heat capacity for this compound.[6][7][8][9] Researchers requiring this information may need to perform experimental measurements or computational modeling. The NIST TRC Web Thermo Tables do indicate the availability of critically evaluated recommendations for properties like normal boiling temperature, critical temperature, and critical pressure for 1,4-difluoro-2-methylbenzene (an IUPAC name for this compound), but access to these specific values requires a subscription.[10]

Table 2: Thermodynamic Data for this compound

| Property | Value | Source(s) |

| Enthalpy of Formation (ΔfH°) | Data not available | |

| Heat Capacity (Cp) | Data not available | |

| Enthalpy of Combustion (ΔcH°) | Data not available |

Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor.[4][11] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] The toxicological properties have not been fully investigated.[4]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Class | Flam. Liq. 2 | Highly flammable liquid and vapor | [11] |

| Skin Irrit. 2 | Causes skin irritation | [11][12] | |

| Eye Irrit. 2A | Causes serious eye irritation | [11][12] | |

| STOT SE 3 | May cause respiratory irritation | [11] | |

| Signal Word | Danger | [4][13] | |

| Hazard Statements | H225 | Highly flammable liquid and vapor | [11][13] |

| H315 | Causes skin irritation | [13] | |

| H319 | Causes serious eye irritation | [13] | |

| H335 | May cause respiratory irritation | [13] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4][11] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [13] | |

| P271 | Use only outdoors or in a well-ventilated area. | [13] |

Table 4: Handling and Storage

| Aspect | Recommendation | Source(s) |

| Handling | Handle in accordance with good industrial hygiene and safety practice. Take precautionary measures against static discharges. Use only non-sparking tools. | [4][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store in a flammables area. | [4] |

| Incompatible Materials | Strong oxidizing agents. | [4][11] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF). | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical and toxicological data for this compound are not publicly available. However, standardized methods are typically employed. Below are representative protocols for key safety and physical property assessments based on established methodologies.

Determination of Flash Point (Closed-Cup Method)

This protocol is a synthesized representation based on standard methods like ASTM D93 (Pensky-Martens Closed Cup) and ASTM D56 (Tag Closed Cup).[14]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced in a closed vessel.

Apparatus:

-

Pensky-Martens or Tag Closed-Cup Tester

-

Calibrated thermometer or temperature probe

-

Heating source with controlled rate of temperature increase

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Ensure the testing apparatus is clean and dry.

-

Pour the this compound sample into the test cup to the specified level.

-

Place the lid on the cup, ensuring a proper seal.

-

Insert the calibrated thermometer or temperature probe.

-

Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute).[15]

-

Stir the sample continuously if the apparatus is so equipped.

-

At prescribed temperature intervals, apply the ignition source to the vapor space of the cup according to the specific apparatus instructions.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash.

-

Record the temperature at which the flash occurs.

-

Repeat the determination for accuracy.

Assessment of Skin Irritation Potential (In Vitro Method)

This protocol is based on the principles of the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[2]

Objective: To assess the potential of this compound to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.[2]

Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)[2]

-

Assay medium

-

This compound (test substance)

-

Negative control (e.g., phosphate-buffered saline)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent for formazan extraction

-

Multi-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

-

Remove the tissues from the pre-incubation medium and place them in fresh assay medium in multi-well plates.

-

Topically apply a defined volume of this compound to the surface of the RhE tissue.

-

Apply the negative and positive controls to separate tissues.

-

Incubate the treated tissues for a specified exposure time (e.g., 60 minutes).

-

After exposure, thoroughly wash the tissues to remove the test substance.

-

Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

-

Following the post-incubation period, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will reduce the MTT to a blue formazan precipitate.

-

Extract the formazan from the tissues using isopropanol.

-

Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer.

-

Calculate the cell viability for each tissue as a percentage of the negative control.

-

If the mean cell viability is ≤ 50%, the substance is classified as a skin irritant.[2]

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for Flash Point Determination

References

- 1. criver.com [criver.com]

- 2. iivs.org [iivs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. This compound [webbook.nist.gov]

- 10. 1,4-difluoro-2-methylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 15. astm-d92-flash-and-fire-point-testing [pentyllabs.com]

In-Depth Technical Guide to the Solubility of 2,5-Difluorotoluene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-difluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. In the absence of extensive experimentally determined quantitative solubility data, this guide utilizes the predictive power of Hansen Solubility Parameters (HSP) to offer valuable insights into its behavior in a range of common organic solvents. This approach allows for a scientifically grounded estimation of solubility, aiding in solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound and its Solubility

This compound is a colorless liquid with the chemical formula C₇H₆F₂. Its structure, featuring a toluene backbone with two fluorine substituents on the aromatic ring, imparts unique physicochemical properties that are leveraged in various chemical syntheses. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Qualitative assessments indicate that this compound exhibits moderate solubility in common organic solvents such as ethanol, acetone, and diethyl ether, while being practically immiscible in water. However, for precise process design and development, quantitative solubility data is essential. This guide addresses this need by employing a well-established theoretical model.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide quantitative insights into the solubility of this compound, this guide utilizes the Hansen Solubility Parameter (HSP) methodology. The fundamental principle of HSP is "like dissolves like," where the cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be described by a point in this three-dimensional "Hansen space." The distance between two points, the solute and the solvent, indicates their affinity. A smaller distance implies a higher likelihood of dissolution.

This affinity is quantified by the Relative Energy Difference (RED) number, calculated using the following formula:

RED = Rₐ / R₀

Where:

-

Rₐ is the distance between the solute and the solvent in Hansen space.

-

R₀ is the interaction radius of the solute.

A RED number less than 1 suggests a high affinity and therefore, good solubility. A RED number equal to or slightly greater than 1 indicates partial or borderline solubility, while a RED number significantly greater than 1 suggests poor solubility or immiscibility.

Hansen Solubility Parameters of this compound

The Hansen Solubility Parameters for this compound were estimated using the group contribution method of Stefanis and Panayiotou. This method calculates the HSP values and molar volume based on the summation of contributions from the molecule's constituent functional groups.

The functional groups in this compound are:

-

4 x Aromatic CH

-

1 x Aromatic C-CH₃

-

2 x Aromatic C-F

Based on the group contribution values, the calculated Hansen Solubility Parameters and molar volume for this compound are presented in Table 1.

| Parameter | Value | Unit |

| δD (Dispersion) | 18.1 | MPa⁰⁵ |

| δP (Polar) | 4.5 | MPa⁰⁵ |

| δH (Hydrogen Bonding) | 3.0 | MPa⁰⁵ |

| Molar Volume (V) | 108.5 | cm³/mol |

Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents based on the calculated RED number. The Hansen Solubility Parameters for the solvents were obtained from established databases.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | RED Number | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | >1 | Poor |

| Ethanol[1] | 15.8 | 8.8 | 19.4 | >1 | Poor |

| n-Butanol | 16.0 | 5.7 | 15.8 | >1 | Poor |

| Ketones | |||||

| Acetone[2] | 15.5 | 10.4 | 7.0 | <1 | Good |

| Ethers | |||||

| Diethyl Ether[2] | 14.5 | 2.9 | 5.1 | <1 | Good |

| Tetrahydrofuran (THF)[3] | 16.8 | 5.7 | 8.0 | <1 | Good |

| Esters | |||||

| Ethyl Acetate[4] | 15.8 | 5.3 | 7.2 | <1 | Good |

| Hydrocarbons | |||||

| n-Hexane[5] | 14.9 | 0.0 | 0.0 | <1 | Good |

| Cyclohexane[6] | 16.8 | 0.0 | 0.2 | <1 | Good |

| Toluene[7] | 18.0 | 1.4 | 2.0 | <1 | Good |

| Chlorinated Solvents | |||||

| Dichloromethane[2] | 18.2 | 6.3 | 6.1 | <1 | Good |

| Chloroform[7] | 17.8 | 3.1 | 5.7 | <1 | Good |

Experimental Protocols

While this guide provides predicted solubility data, experimental verification is crucial for process validation and optimization. The following sections outline common methodologies for determining the solubility of organic compounds.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. Filtration through a fine filter (e.g., 0.45 µm) may be necessary.

-

The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

Spectroscopy (UV-Vis or HPLC): The concentration is determined by comparing the absorbance or peak area of the sample to a calibration curve prepared with solutions of known concentrations.

-

Gas Chromatography (GC): This is particularly suitable for volatile compounds like this compound. The concentration is determined by comparing the peak area to that of a standard.

-

Hansen Solubility Parameter (HSP) Determination

The HSP of a solute can be experimentally determined to refine the predicted values.

Methodology:

-

A series of solvents with known HSP values are selected.

-

The solubility of the solute (this compound) in each solvent is determined qualitatively (e.g., soluble/insoluble or by observing the degree of swelling for polymers).

-

The solvents are then classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute).

-

Using specialized software, a "solubility sphere" is generated in the 3D Hansen space that encloses all the "good" solvents and excludes the "bad" solvents.

-

The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the solute, and the radius of the sphere is its interaction radius (R₀).

Visualizing the Solubility Determination Workflow

The following diagram illustrates the conceptual workflow for determining and predicting the solubility of an organic compound.

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in common organic solvents. By leveraging the Hansen Solubility Parameter methodology, it offers quantitative predictions that can guide researchers and professionals in solvent selection and process development. The outlined experimental protocols provide a framework for the validation and refinement of these predictions, ensuring a robust and scientifically sound approach to handling this important chemical intermediate. The provided workflow diagram offers a clear visual representation of the steps involved in both predicting and experimentally determining solubility.

References

- 1. ezychem.com [ezychem.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. unionpetrochemical.com [unionpetrochemical.com]

- 5. ezychem.com [ezychem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism on 2,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism on 2,5-difluorotoluene. It delves into the theoretical underpinnings of the reaction's regioselectivity, supported by predictive analysis based on the established electronic and steric effects of methyl and fluoro substituents. This document also presents detailed, analogous experimental protocols for key electrophilic aromatic substitution reactions, offering valuable practical insights for professionals in research and drug development.

Core Principles: Directing Effects of Substituents on this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the benzene ring: one methyl group (-CH₃) and two fluorine atoms (-F).

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director .[1][2] Its activating nature stems from two primary electronic effects:

-

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the benzene ring, leading to a slight donation of electron density through the sigma bond, which enriches the ring and makes it more susceptible to electrophilic attack.[2]

-

Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π-system of the aromatic ring further donates electron density, particularly stabilizing the carbocation intermediates (σ-complexes or arenium ions) formed during ortho and para attack.[2]

Fluorine Atoms (-F): Halogens, including fluorine, are a unique class of substituents. They are deactivating groups yet are ortho-, para-directors .[3][4] This seemingly contradictory behavior is a result of two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond. This effect reduces the overall nucleophilicity of the ring, making it less reactive towards electrophiles compared to benzene, hence it is deactivating.

-

Resonance Effect (+R or +M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density through resonance stabilizes the positive charge in the carbocation intermediate. This stabilizing resonance effect is most pronounced when the electrophile attacks the ortho and para positions, as it allows for a resonance structure where the positive charge is delocalized onto the carbon bearing the fluorine atom, which can then be stabilized by the fluorine's lone pair. While the inductive effect of fluorine is stronger than its resonance effect, making it an overall deactivator, the resonance effect is what dictates its ortho-, para-directing nature.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

In this compound, the positions for electrophilic attack are C3, C4, and C6. The position C1 is already substituted with the methyl group, and C2 and C5 are substituted with fluorine atoms.

-

Position 3: This position is ortho to the fluorine at C2 and meta to both the methyl group at C1 and the fluorine at C5.

-

Position 4: This position is ortho to the fluorine at C5 and meta to the methyl group at C1 and the fluorine at C2.

-

Position 6: This position is ortho to the methyl group at C1 and ortho to the fluorine at C5.

To predict the major product, we must consider the combined directing effects of all three substituents:

-

Activating vs. Deactivating: The methyl group is activating, while the two fluorine atoms are deactivating. In cases of competing effects, the activating group generally has a stronger influence on the regioselectivity.[1]

-

Cooperative and Antagonistic Effects:

-

The methyl group at C1 directs ortho (to C2 and C6) and para (to C4).

-

The fluorine at C2 directs ortho (to C1 and C3) and para (to C5).

-

The fluorine at C5 directs ortho (to C4 and C6) and para (to C2).

-

Let's analyze the activation of each available position:

-

Attack at C3: This position is activated by the ortho-directing effect of the fluorine at C2. However, it is meta to the activating methyl group, which is unfavorable.

-

Attack at C4: This position is para to the activating methyl group and ortho to the fluorine at C5. Both of these are favorable directing effects, making C4 a highly likely site of substitution.

-

Attack at C6: This position is ortho to the activating methyl group and ortho to the fluorine at C5. These are also both favorable directing effects.

Steric Hindrance: Steric hindrance can play a crucial role in determining the final product distribution.[5] Attack at C6 is sterically hindered by the adjacent methyl group at C1. In contrast, attack at C4 is less sterically hindered.

Conclusion on Regioselectivity: Considering both the electronic directing effects and steric hindrance, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position . Substitution at the C6 position is also electronically favored but is likely to be a minor product due to steric hindrance from the adjacent methyl group. Substitution at the C3 position is the least likely due to being meta to the activating methyl group.

Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be the 1-electrophile-2,5-difluoro-4-methylbenzene derivative.

Mechanistic Pathways

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

-

Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π system, leading to the final substituted product.

Below is a Graphviz diagram illustrating the predicted major mechanistic pathway for the nitration of this compound, leading to the formation of 2,5-difluoro-4-nitrotoluene.

Quantitative Data

| Reaction Type | Predicted Major Isomer | Predicted Minor Isomer(s) | Predicted Isomer Distribution (Major:Minor) |

| Nitration | 2,5-Difluoro-4-nitrotoluene | 2,5-Difluoro-6-nitrotoluene | > 90 : < 10 |

| Bromination | 4-Bromo-2,5-difluorotoluene | 6-Bromo-2,5-difluorotoluene | > 90 : < 10 |

| Friedel-Crafts Acylation | 1-(2,5-Difluoro-4-methylphenyl)ethanone | 1-(3,6-Difluoro-2-methylphenyl)ethanone | > 95 : < 5 |

Note: These are predicted distributions and actual experimental results may vary depending on the specific reaction conditions.

Analogous Experimental Protocols

While specific protocols for this compound are not widely published, the following detailed procedures for analogous fluorinated aromatic compounds can be adapted. It is crucial to note that these are representative protocols and may require optimization for this compound.

Nitration of a Difluorinated Aromatic Compound (Analogous Protocol)

This protocol is adapted from the nitration of similar activated aromatic systems.

Reaction: Nitration of this compound

Reagents and Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.28 g, 10 mmol) in 20 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of this compound over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Bromination of a Difluorinated Aromatic Compound (Analogous Protocol)

This protocol is adapted from the bromination of other activated aromatic compounds.

Reaction: Bromination of this compound

Reagents and Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place this compound (1.28 g, 10 mmol) and a catalytic amount of iron(III) bromide (0.1 g) or iron filings in 20 mL of carbon tetrachloride.

-

From the dropping funnel, add a solution of bromine (0.51 mL, 10 mmol) in 10 mL of carbon tetrachloride dropwise to the stirred mixture at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the bromine color has completely faded.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by slowly adding a saturated sodium thiosulfate solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium thiosulfate solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Friedel-Crafts Acylation of a Difluorinated Aromatic Compound (Analogous Protocol)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[6][7]

Reaction: Friedel-Crafts Acylation of this compound

Reagents and Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or Carbon Disulfide (CS₂) (anhydrous)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Calcium Chloride

-

Round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube

-

Dropping funnel

-

Ice bath

Procedure:

-

Set up a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser protected by a calcium chloride guard tube.

-

To the flask, add anhydrous aluminum chloride (1.47 g, 11 mmol) and 20 mL of anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

In a dropping funnel, prepare a solution of this compound (1.28 g, 10 mmol) and acetyl chloride (0.78 g, 10 mmol) in 10 mL of anhydrous dichloromethane.

-

Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 1 M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent.

-

The crude product, an acetylated derivative of this compound, can be purified by vacuum distillation or column chromatography.

Conclusion

The electrophilic aromatic substitution of this compound is a mechanistically insightful reaction governed by the competing and cooperative directing effects of its substituents. Theoretical analysis strongly predicts that electrophilic attack will predominantly occur at the C4 position, driven by the powerful ortho-, para-directing influence of the activating methyl group and the ortho-directing effect of the C5-fluorine, coupled with the lower steric hindrance at this position. While quantitative experimental data for this specific substrate remains elusive in the public domain, the provided analogous protocols offer a solid foundation for the practical execution of nitration, halogenation, and Friedel-Crafts acylation reactions. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel fluorinated aromatic compounds.

References

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. benchchem.com [benchchem.com]

- 3. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

A Technical Guide to 2,5-Difluorotoluene: Commercial Availability, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for 2,5-Difluorotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] It details the purity grades available from various suppliers and presents comprehensive experimental protocols for the quality assessment of this critical raw material. The following sections offer a structured approach to sourcing and verifying the quality of this compound for research and development purposes.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, with purity levels typically suitable for pharmaceutical and fine chemical synthesis. The most common purity grade offered is ≥98%, with some suppliers providing higher purity options. Gas chromatography (GC) is the standard analytical technique cited by suppliers for purity verification.[1]

Below is a summary of commercial suppliers and their available purity grades for this compound.

| Supplier | Stated Purity/Grade | Analytical Method | CAS Number |

| Sigma-Aldrich | 98% | Not Specified | 452-67-5[2] |

| Chem-Impex | ≥ 98% | GC | 452-67-5[1] |

| Home Sunshine Pharma | ≥99.0% | Not Specified | 452-67-5[3] |

| BLD Pharm | Not Specified | Not Specified | 452-67-5[4] |

| Chemsrc | 99.5% | Not Specified | 452-67-5[5] |

| Hangzhou Raisun Import & Export Co Ltd | Industrial Grade/99% | Not Specified | 452-67-5[6] |

| Shanghai Sino-Synthesis Chemical Co., Ltd. | Not Specified | Not Specified | 452-67-5[7] |

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound is crucial for its application in sensitive downstream processes such as drug synthesis. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust primary method for quantifying this volatile compound. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) can serve as a valuable alternative or complementary technique for identifying non-volatile impurities.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is designed for the separation and quantification of this compound and its volatile impurities.

1. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-